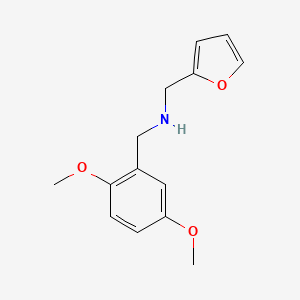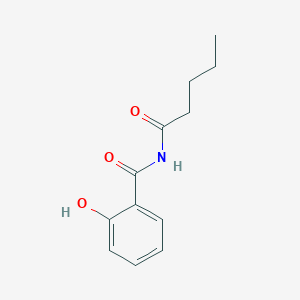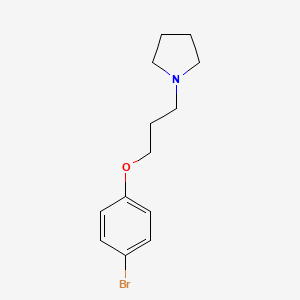![molecular formula C14H16N2O3 B1299307 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 887408-93-7](/img/structure/B1299307.png)
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via the cyclization of chalcones and hydrazines. In the case of the related compound 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole, the reduction process involves multiple electron steps and is influenced by the pH of the solution . Another related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, is synthesized and crystallizes in a trigonal space group, with its crystal packing stabilized by hydrogen bonds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite complex, with various substituents affecting the overall geometry and properties of the molecule. For instance, the crystal structure of a related compound, 4-(2-hydroxy-4-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, shows a second monoclinic polymorph with specific dihedral angles between the rings and intramolecular hydrogen bonding . Similarly, the compound 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid exhibits conformational differences and hydrogen-bonded dimers in its crystal structure .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The polarographic studies of a related pyrazole compound indicate that the reduction occurs in multiple electron steps, which are diffusion-controlled and vary with the species' protonation state . The synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives involves reactions that lead to changes in absorption and fluorescence spectral characteristics depending on the substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of methoxy and carbothioic acid groups in the compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid contributes to its nonlinear optical activity due to a small energy gap between the frontier molecular orbitals . The optical properties of the synthesized oxadiazole derivatives are also affected by the substituents on the aryl ring bonded to the pyrazole moiety, as seen in their UV-vis absorption and fluorescence spectra .
Applications De Recherche Scientifique
Structural Analysis and Synthesis
- Kumarasinghe et al. (2009) detailed the synthesis of a related compound, highlighting the challenges in identifying the correct regioisomer and the importance of single-crystal X-ray analysis for unambiguous structure determination. The study also discussed the unique molecular conformations and crystal packing observed in such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
- Meskini et al. (2010) synthesized a title compound with structural similarity and analyzed its crystal packing, which was stabilized by a C—H⋯O interaction linking the molecules into centrosymmetric dimers (Meskini, Daoudi, Daran, Kerbal, & Zouihri, 2010).
Computational Studies and Inhibitory Properties
- Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds to understand their inhibition efficiencies and reactive sites as corrosion inhibitors. The study employed density functional theory (DFT) and correlated the computational results with experimental data (Wang, Wang, Wang, Wang, & Liu, 2006).
Synthesis and Medicinal Relevance
- Mabrouk et al. (2020) focused on the eco-friendly synthesis strategy of heterocyclic pyrazolic carboxylic α-amino esters. The study emphasized the medicinal and synthetic importance of α-amino acid derivatives and presented a computational study corroborating the experimental synthesis (Mabrouk, Arrousse, Korchi, Lachgar, Oubair, Elachqar, Jabha, Lachkar, El Hajjaji, Rais, & Taleb, 2020).
- Pillai et al. (2019) synthesized Schiff bases containing pyrazole rings, exploring their reactive properties through DFT calculations and molecular dynamics simulations. The study also evaluated the biological activities of these compounds, including antioxidant and α-glucosidase inhibitory activities (Pillai, Karrouchi, Fettach, Armaković, Armaković, Brik, Taoufik, Radi, El Abbes Faouzi, & Ansar, 2019).
Coordination Chemistry and Metal Complexes
- Hadda et al. (2007) explored the coordination chemistry of two novel ligand pyrazole derivatives with cobalt(II) or copper(II), analyzing their complexes through spectroscopic analysis and X-ray diffraction study. The study provided insights into the geometries and preferences of metal ions in coordination with these ligands (Hadda, Stoeckli-Evans, Kerbal, Fatmi, Baba, Larbi, Daoudi, & Patel, 2007).
Mécanisme D'action
Target of Action
It’s structurally similar compound, 3,5-dimethyl-1h-pyrazole , is known to interact with various biological targets
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways
Pharmacokinetics
A structurally similar compound was found to have high solubility in saline at ph 7, suggesting good bioavailability
Result of Action
A structurally similar compound showed potent in vitro antipromastigote activity , suggesting that this compound might have similar effects
Action Environment
Factors such as ph and temperature are known to affect the stability and efficacy of many compounds
Orientations Futures
The study of pyrazole-based ligands and their derivatives continues to be a promising area of research due to their potential applications in various fields such as catalysis, medicine, and biomimetism studies . Further developments in catalytic processes relating to catecholase activity are expected .
Propriétés
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-6-10(2)16(15-9)8-12-7-11(14(17)18)4-5-13(12)19-3/h4-7H,8H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSQRQOVLIJMOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360161 |
Source


|
| Record name | 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887408-93-7 |
Source


|
| Record name | 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)






![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)



